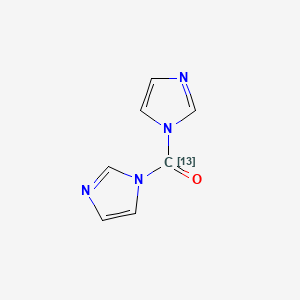

Di(imidazol-1-il)(113C)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Di(imidazol-1-yl)(113C)methanone” is also known as "1,1’-Carbonyldi(1H-imidazole)" . It is a white crystalline solid and acts as a coupling agent for peptide synthesis . It is a more environmentally friendly alternative to highly toxic insidious poison phosgene .

Synthesis Analysis

“Di(imidazol-1-yl)(113C)methanone” can be prepared straightforwardly by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions . The side product, imidazolium chloride, and solvent are removed to result in the crystalline product . An alternative precursor, 1-(trimethylsilyl)imidazole, requires more preparative effort but has the advantage that the coproduct, trimethylsilyl chloride, is volatile .

Molecular Structure Analysis

The molecular formula of “Di(imidazol-1-yl)(113C)methanone” is C7H6N4O . Its InChI code is 1S/C7H7N5/c8-7(11-3-1-9-5-11)12-4-2-10-6-12/h1-6,8H .

Chemical Reactions Analysis

“Di(imidazol-1-yl)(113C)methanone” is mainly employed to convert amines into amides, carbamates, ureas . It can also be used to convert alcohols into esters . The formation of amide is promoted by “Di(imidazol-1-yl)(113C)methanone”. Although the reactivity of “Di(imidazol-1-yl)(113C)methanone” is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .

Physical And Chemical Properties Analysis

“Di(imidazol-1-yl)(113C)methanone” appears as a white fine powder . It reacts with water . Its molar mass is 162.152 g·mol−1 .

Aplicaciones Científicas De Investigación

Potencial Terapéutico

El imidazol, la estructura central de “Di(imidazol-1-il)(113C)metanona”, tiene una amplia gama de propiedades químicas y biológicas . Los derivados del imidazol muestran diversas actividades biológicas, como actividades antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamíbicas, antihelmínticas, antifúngicas y ulcerogénicas .

Potencial Antimicrobiano

Los compuestos que contienen imidazol han mostrado potencial antimicrobiano contra S. aureus, B. subtilis y E. coli .

Ligandos MOF

“this compound” se puede utilizar en la preparación de Marcos Metal-Orgánicos (MOFs) . Los MOF son una clase de compuestos que consisten en iones metálicos o grupos coordinados a ligandos orgánicos para formar estructuras uni-, bi- o tridimensionales .

Síntesis de Agentes Antipsicóticos

“this compound” se ha utilizado en la síntesis de PZ-1190, un ligando multidiana para los receptores de serotonina y dopamina con potencial actividad antipsicótica en roedores .

Síntesis de Ligandos Bitópicos D3R

“this compound” se ha utilizado en la preparación de ligandos bitópicos D3R . Estos ligandos se están estudiando por sus potenciales aplicaciones terapéuticas .

Mecanismo De Acción

Target of Action

Di(imidazol-1-yl)(113C)methanone, also known as 1,1’-CarbonyldiiMidazole-13C, is an organic compound that primarily targets amines and alcohols . It is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this process, it converts amines into amides, carbamates, ureas, and alcohols into esters . The formation of amide is promoted by 1,1’-CarbonyldiiMidazole-13C . Although the reactivity of 1,1’-CarbonyldiiMidazole-13C is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .

Biochemical Pathways

The primary biochemical pathway affected by 1,1’-CarbonyldiiMidazole-13C is the peptide synthesis pathway . The compound facilitates the formation of peptide bonds, with CO2 formation as a driving force . This process is crucial in the synthesis of proteins, which are essential for numerous biological functions.

Pharmacokinetics

It’s important to note that the compound is a solid at room temperature and reacts with water . This suggests that its bioavailability may be influenced by factors such as solubility and stability in aqueous environments.

Propiedades

IUPAC Name |

di(imidazol-1-yl)(113C)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H/i7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-CDYZYAPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)[13C](=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747288 |

Source

|

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181517-09-9 |

Source

|

| Record name | Di(1H-imidazol-1-yl)(~13~C)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)

![methyl 2-{[2-(4-methoxyphenyl)ethyl]amino}acetate](/img/no-structure.png)

![(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B595763.png)

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)